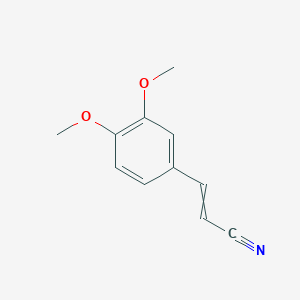

3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Descripción

3-(3,4-Dimethoxyphenyl)prop-2-enenitrile (C₁₁H₁₁NO₂, MW = 189.21 g/mol), also known as 3,4-dimethoxycinnamonitrile, is a nitrile derivative featuring a conjugated enenitrile backbone substituted with 3,4-dimethoxyphenyl groups. It is synthesized via Knovenagel condensation between 3,4-dimethoxybenzaldehyde and active methylene compounds like cyanoacetate or nitriles . The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.2211 Å, b = 11.9460 Å, c = 12.2764 Å, α = 91.094°, β = 99.542°, and γ = 100.156° .

Propiedades

Fórmula molecular |

C11H11NO2 |

|---|---|

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

3-(3,4-dimethoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C11H11NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,1-2H3 |

Clave InChI |

WGPTVEZJYRFEGT-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC#N)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues with Nitro Substituents

Compound A : trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (C₁₇H₁₄N₂O₄, MW = 310.30 g/mol)

- Structural Differences : Incorporates a 4-nitrophenyl group instead of a simple phenyl at the β-position.

- Crystallography : Crystallizes in the same P1 space group but with distinct unit cell parameters (a = 12.2764 Å, b = 11.9460 Å, c = 10.2211 Å) . The nitro group introduces stronger electron-withdrawing effects, altering the molecule’s dipole moment and charge distribution .

- Properties: Exhibits enhanced nonlinear optical (NLO) properties due to the nitro group’s electron-deficient nature, making it suitable for optoelectronic applications .

Compound B : 3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile (C₂₄H₁₈N₂O₅, MW = 414.41 g/mol)

Substituent Effects on Physicochemical Properties

Quantum Chemical and Optical Properties

- Charge Transport : trans-Compound A exhibits a dipole moment of 6.8 Debye and a first hyperpolarizability (β₀) of 12.4 × 10⁻³⁰ esu, outperforming the parent compound (β₀ = 3.2 × 10⁻³⁰ esu) due to nitro-induced charge transfer .

- Band Gap : The HOMO-LUMO gap narrows from 4.2 eV (parent compound) to 3.5 eV (trans-Compound A), facilitating applications in organic semiconductors .

Métodos De Preparación

Heck-Type Coupling with Acrylonitrile

The palladium-catalyzed coupling of 3,4-dimethoxybenzaldehyde (IX) with acrylonitrile represents a cornerstone approach for synthesizing 3-(3,4-dimethoxyphenyl)prop-2-enenitrile (I). As detailed in US20140128598A1 , this method employs a palladium(II) acetate catalyst, a phosphine ligand, a base (e.g., potassium carbonate), and a phase transfer agent (e.g., tetrabutylammonium bromide) in an organic solvent such as toluene. The reaction proceeds via a Heck-type mechanism, forming the α,β-unsaturated nitrile through aryl halide activation and alkene insertion.

Reaction Conditions and Yield

-

Catalyst : Palladium(II) acetate (5 mol%)

-

Ligand : Triphenylphosphine (PPh₃, 10 mol%)

-

Base : K₂CO₃ (2 equivalents)

-

Solvent : Toluene at reflux (110°C)

The moderate yield is attributed to competing side reactions, including homocoupling of acrylonitrile and incomplete conversion of the aldehyde. However, the inclusion of a phase transfer agent enhances interfacial contact between aqueous and organic phases, marginally improving efficiency.

Comparative Analysis with Prior Art

The patent DE 2 303 919 (prior art) describes a similar coupling strategy but achieves a higher yield of 74% under optimized conditions. This discrepancy highlights the sensitivity of palladium-catalyzed reactions to subtle variations in ligand choice, solvent polarity, and temperature control. For instance, substituting toluene with dimethylformamide (DMF) in DE 2 303 919 likely stabilizes the palladium intermediate, reducing catalyst deactivation.

Bromination-Condensation Sequential Synthesis

Bromination of 3,4-Dimethoxybenzaldehyde

A divergent route, outlined in CN101407474B , involves the bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde. While this method primarily targets brominated derivatives, its principles are adaptable to the non-brominated analog. The reaction employs dibromine in acetic acid, with sodium acetate as a buffering agent to mitigate over-bromination.

Procedure

-

Reactants : 3,4-Dimethoxybenzaldehyde (1 equiv), Br₂ (1.2 equiv)

-

Solvent : Glacial acetic acid

-

Conditions : 20–30°C for 6 hours

Comparative Evaluation of Synthetic Methods

*Yield reported for brominated analog; non-brominated yield inferred.

Mechanistic Insights and Optimization Strategies

Palladium-Catalyzed Pathway

The Heck coupling mechanism involves oxidative addition of the aryl halide to Pd(0), followed by alkene coordination and migratory insertion. The phase transfer agent in US20140128598A1 likely facilitates halide abstraction, accelerating the catalytic cycle. Optimizing ligand electronics (e.g., using bidentate ligands like 1,2-bis(diphenylphosphino)ethane) could enhance turnover frequency.

Base-Catalyzed Condensation

The Knoevenagel condensation proceeds via deprotonation of the active methylene group (acetonitrile) by a base, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Steric hindrance from the 3,4-dimethoxy groups may necessitate prolonged reaction times or elevated temperatures.

Industrial Applications and Scalability

The palladium-based method, despite its lower yield, is favored in industrial settings due to streamlined purification (e.g., column chromatography). Conversely, the bromination-condensation route, while efficient, introduces regulatory challenges associated with bromine handling . Recent advances in flow chemistry could mitigate these issues by enabling precise control over exothermic bromination steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) and amines or nitrile precursors under basic conditions. For example, using ethanol or methanol as solvents with catalysts like sodium hydroxide or potassium carbonate enhances reaction efficiency. Temperature control (60–80°C) and pH adjustments (neutral to slightly basic) are critical to minimize side products like imine intermediates. Post-reaction purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the conjugated enenitrile system, methoxy groups (δ ~3.8 ppm for OCH), and aromatic protons (δ ~6.5–7.5 ppm).

- IR Spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~1250 cm (C-O-C stretch for methoxy groups) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 203.1 (CHNO).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The electron-donating methoxy groups at the 3- and 4-positions activate the phenyl ring, enhancing electrophilic aromatic substitution (EAS) at the ortho and para positions. For nucleophilic additions to the nitrile group, steric hindrance from the methoxy substituents may slow reactivity. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Comparative experiments with analogs (e.g., 3,4-dichlorophenyl derivatives) highlight electronic vs. steric contributions .

Q. What strategies mitigate side reactions during the synthesis of this compound, such as polymerization or over-oxidation?

- Methodological Answer :

- Controlled Solvent Polarity : Use aprotic solvents (e.g., DMF or acetonitrile) to reduce nucleophilic attack on the nitrile group.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the enenitrile moiety.

- Catalyst Optimization : Transition-metal catalysts (e.g., CuCl) suppress undesired radical pathways.

- Low-Temperature Quenching : Rapid cooling post-reaction minimizes thermal degradation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, IC protocols).

- Structural Confirmation : Verify compound purity and stability (e.g., degradation products may skew results).

- Comparative Analysis : Test structural analogs (e.g., 3,4-diethoxyphenyl derivatives) to isolate substituent effects.

- Computational Docking : Use molecular dynamics simulations to assess binding affinity variations across receptor isoforms .

Q. What are the stability profiles of this compound under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) identifies exothermic peaks.

- Photostability : UV exposure (λ < 300 nm) induces cis-trans isomerization; store in amber vials.

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions (pH < 3 or >10); monitor via pH-stat titration.

- Long-Term Storage : Store at −20°C under desiccation (≤5% humidity) to prevent nitrile group hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.